1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
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Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran and thiophene intermediates, followed by their coupling with a cyclopentylmethylamine derivative. The final step involves the formation of the urea linkage through a reaction with an isocyanate or a carbodiimide reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the urea moiety may produce primary or secondary amines.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)-3-(cyclopentylmethyl)urea: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(furan-3-yl)cyclopentyl)methyl)urea: Contains a furan ring instead of a thiophene ring, potentially altering its electronic properties and reactivity.
Uniqueness: 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to the presence of both the tetrahydropyran and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-14-3-8-20-9-4-14)17-12-16(6-1-2-7-16)13-5-10-21-11-13/h5,10-11,14H,1-4,6-9,12H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUGSVNLXFCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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